molecular formula C6H11ClFNO2 B14037865 Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride

Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B14037865
M. Wt: 183.61 g/mol
InChI Key: PVDPBWIVKAQESZ-FHAQVOQBSA-N
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Description

Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow chemistry techniques allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl (2R,3S)-3-chloropyrrolidine-2-carboxylate hydrochloride
  • Methyl (2R,3S)-3-bromopyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61 g/mol

IUPAC Name

methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1

InChI Key

PVDPBWIVKAQESZ-FHAQVOQBSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CCN1)F.Cl

Canonical SMILES

COC(=O)C1C(CCN1)F.Cl

Origin of Product

United States

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